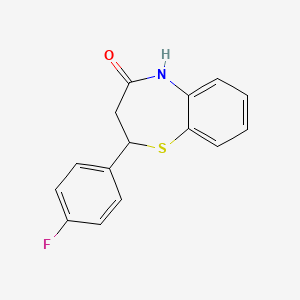![molecular formula C17H15BrN4O B5359245 N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5359245.png)
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide, also known as BDP-9066, is a novel small molecule inhibitor that has been recently developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and has the potential to be an effective treatment option for various types of cancer.
Mechanism of Action
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide works by inhibiting the activity of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of an important molecule called nicotinamide adenine dinucleotide (NAD+), which is essential for cell survival and growth. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting NAMPT, this compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide is its specificity for NAMPT, which makes it a potentially safer and more effective treatment option compared to other cancer drugs that have broader targets. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Future Directions
There are several potential future directions for research on N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide. One direction is to further investigate its efficacy in different types of cancer, as well as in combination with other cancer drugs. Another direction is to explore its potential as a treatment for other diseases that involve dysregulated NAD+ metabolism, such as metabolic disorders and neurodegenerative diseases. Finally, research on the safety and efficacy of this compound in clinical trials will be critical for determining its potential as a cancer treatment option.
Synthesis Methods
The synthesis of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide involves a multi-step process that includes the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-chloro-3-nitrobenzaldehyde, followed by reduction and cyclization to form the intermediate compound. This intermediate is then reacted with nicotinamide to form the final product, this compound.
Scientific Research Applications
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, this compound has been shown to be effective against breast cancer, lung cancer, and colon cancer cells.
properties
IUPAC Name |
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-16(18)12(2)22(21-11)15-7-5-14(6-8-15)20-17(23)13-4-3-9-19-10-13/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKODCSORNHTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitrobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5359165.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5359171.png)
![4-{1-cyano-2-[2-fluoro-4-(1-piperidinyl)phenyl]vinyl}benzoic acid](/img/structure/B5359198.png)
![N-ethyl-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5359205.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5359210.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5359215.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5359225.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5359231.png)

![5-(1,4-dioxan-2-ylcarbonyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5359253.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5359257.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5359272.png)
![2,6-dihydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B5359278.png)
![N-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1-(2-oxo-1-azetidinyl)cyclohexanecarboxamide](/img/structure/B5359285.png)